(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound notable for its structural features, which include a piperidine ring and a 1,2,4-oxadiazole ring, along with a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of new therapeutic agents. The presence of the piperidine moiety, commonly found in numerous pharmaceuticals, enhances its relevance in drug design and synthesis.
The synthesis of (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves several key steps:
The molecular structure of (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride can be represented as follows:
The specific arrangement of atoms and bonds within the compound allows for various interactions with biological targets .
(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride primarily involves its interaction with specific molecular targets within biological systems. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The oxadiazole component may also facilitate interactions that lead to significant biological effects by altering cellular processes .
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly employed to confirm the structure and purity of (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride .
(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride has potential applications in various scientific fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical reactivity and biological potential were recognized. The first therapeutic application materialized in the 1960s with Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core [2]. This breakthrough ignited medicinal chemistry interest, leading to FDA-approved drugs like:
A significant milestone was the 2011 discovery of Phidianidine A and B, the first naturally occurring 1,2,4-oxadiazoles isolated from the sea slug Phidiana militaris. These alkaloids demonstrated in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonist activity against PTP1B and CXCR4 receptors [2]. Another natural derivative, quisqualic acid from Quisqualis indica seeds, acts as a potent metabotropic glutamate receptor agonist [2]. The period from 2005–2020 witnessed a doubling in research output, reflecting this scaffold’s versatility in oncology, neurology, and infectious disease therapeutics [2] [8].
Table 1: Key 1,2,4-Oxadiazole-Based Drugs and Their Therapeutic Applications
Compound Name | Therapeutic Category | Biological Target/Activity | FDA Approval Era |
---|---|---|---|
Oxolamine | Antitussive | Cough suppression mechanism | 1960s |
Prenoxdiazine | Antitussive | Peripheral cough receptor inhibition | 1970s |
Pleconaril | Antiviral | Picornavirus capsid binding | 2000s |
Ataluren | Genetic Disorder Therapy | Ribosomal read-through of nonsense mutations | 2010s |
Fasiplon | Anxiolytic | GABA-A receptor partial agonism | 1990s |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its balanced electronegativity, metabolic stability, and capacity for hydrogen bonding. This bioisosteric replacement addresses hydrolysis vulnerabilities in ester-/amide-containing drugs while maintaining target affinity [2] [9]. Key advantages include:
In anti-tuberculosis agents, replacing amide bonds with 1,2,4-oxadiazoles in isoniazid analogs reduced hepatic toxicity while retaining potency against Mycobacterium tuberculosis [9]. Similarly, in Alzheimer’s drug discovery, oxadiazole-based derivatives like compound 2b exhibited 125-fold higher AChE inhibition (IC₅₀ = 0.00098 µM) than donepezil, attributed to optimal bioisosteric interactions with the catalytic anionic site [6].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Functional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Metabolic Stability | Low (esterase hydrolysis) | Moderate (amidase hydrolysis) | High | Extended plasma half-life |
Dipole Moment (Debye) | ~1.8–2.1 | ~3.0–3.5 | ~3.4–3.6 | Improved target binding affinity |
Hydrogen Bond Acceptor Sites | 2 | 2 | 3 | Enhanced ligand-receptor interactions |
LogP (Avg.) | 1.0–2.5 | -0.5–1.5 | 0.5–2.0 | Balanced membrane permeability and solubility |
Piperidine rings are pivotal for optimizing the pharmacokinetic and pharmacodynamic profiles of 1,2,4-oxadiazole therapeutics. Their integration confers:
In multi-target Alzheimer’s agents, piperidine-linked oxadiazoles demonstrated dual AChE/MAO-B inhibition. Compound 3b achieved IC₅₀ = 536.83 µM for MAO-B and 140.02 µM for MAO-A, leveraging the piperidine’s cation-π interactions with enzyme active sites [6]. Similarly, anti-TB hybrids incorporating piperidinyl-oxadiazoles exhibited MIC values of 0.07 µM against M. tuberculosis by promoting membrane penetration [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1